Lorlatinib - 1454846-35-5

Lorlatinib

Catalog Number: EVT-253002
CAS Number: 1454846-35-5
Molecular Formula: C21H19FN6O2
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lorlatinib is a macrocyclic molecule classified as a third-generation anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1, receptor tyrosine kinase (ROS1) inhibitor. [, , , , , ] It plays a crucial role in cancer research, particularly in the development of targeted therapies for ALK- and ROS1-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , ] Lorlatinib's potent and selective inhibition of ALK and ROS1 makes it a valuable tool for investigating the biological roles of these kinases in both normal and disease states. [, , , , , , ]

Future Directions
  • Understanding resistance mechanisms: Despite its efficacy, resistance to lorlatinib inevitably develops. Further research is needed to fully elucidate the diverse mechanisms underlying lorlatinib resistance, including both ALK/ROS1-dependent and independent mechanisms. [, , , , , , , ] This will help guide the development of novel therapeutic strategies to overcome resistance and improve patient outcomes.
  • Developing combination therapies: Combining lorlatinib with other targeted therapies or chemotherapeutic agents could potentially enhance its efficacy and delay the emergence of resistance. [, , , ] Preclinical studies are ongoing to evaluate promising combination strategies, such as combining lorlatinib with EGFR inhibitors, SRC inhibitors, or MDM2 inhibitors. [, , ]
  • Expanding clinical applications: Given its potent activity against ALK-driven cancers, lorlatinib is being investigated in other ALK-positive malignancies beyond NSCLC, such as ALCL and neuroblastoma. [, , , , , ] Further clinical trials are warranted to assess its efficacy and safety in these broader patient populations.
  • Optimizing treatment strategies: Research into the optimal dosing schedule, duration of treatment, and management of adverse effects associated with lorlatinib will be crucial for maximizing its therapeutic benefit and minimizing potential toxicities. [, , , ]
Source and Classification

Lorlatinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2018 for the treatment of patients with ALK-positive metastatic NSCLC who have progressed on prior therapies. It is classified as a small molecule targeted therapy, specifically a kinase inhibitor . The chemical structure of lorlatinib is characterized by its complex macrocyclic framework, which contributes to its potency and specificity for ALK and ROS1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of lorlatinib involves several key steps, including macrocyclic amidation and deprotection processes. A notable method for synthesizing lorlatinib involves the use of a one-step direct methylation process using carbon-11 labeled methyl iodide in a high-performance liquid chromatography loop, which enhances yield and simplifies automation .

The general synthetic route includes:

  1. Macrocyclic Amidation: This step forms the core structure of lorlatinib.
  2. Deprotection: The Boc (tert-butyloxycarbonyl) protecting groups are removed under acidic conditions to yield the final product.
  3. Purification: The crude product is purified using column chromatography or solid-phase extraction techniques to achieve high purity levels necessary for pharmacological applications .
Molecular Structure Analysis

Structure and Data

Lorlatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H24F2N4OC_{22}H_{24}F_{2}N_{4}O, with a molecular weight of approximately 398.45 g/mol. The structural representation includes:

  • A macrocyclic core that facilitates binding to target kinases.
  • Fluorine atoms that enhance lipophilicity and improve pharmacokinetic properties.

The crystal form of lorlatinib has been characterized using techniques such as powder X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy, revealing insights into its crystallinity and stability .

Chemical Reactions Analysis

Reactions and Technical Details

Lorlatinib undergoes various chemical reactions during its synthesis, including:

  • Amidation Reactions: These reactions are crucial for forming the cyclic structure.
  • Reduction Reactions: Sodium borohydride is often employed to reduce certain functional groups during synthesis.
  • Deprotection Reactions: Acidic conditions are used to remove protecting groups, yielding the active pharmaceutical ingredient.

The efficiency of these reactions is critical for optimizing yield and purity in the final product .

Mechanism of Action

Process and Data

Lorlatinib exerts its therapeutic effects by selectively inhibiting ALK and ROS1 tyrosine kinases, which play pivotal roles in cell signaling pathways associated with cancer cell proliferation and survival. By binding to the ATP-binding site of these kinases, lorlatinib prevents phosphorylation events that would otherwise activate downstream signaling pathways leading to tumor growth.

Studies have shown that lorlatinib effectively penetrates the blood-brain barrier, making it particularly useful for treating brain metastases associated with NSCLC . Its mechanism also involves modulation of various signaling pathways, which can lead to apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lorlatinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound's stability can vary depending on its crystalline form; newer forms have been developed to enhance stability during storage .
  • Melting Point: Specific melting point data has not been extensively published but is essential for formulation development.

Characterization techniques such as differential scanning calorimetry and thermal gravimetric analysis are often employed to assess these properties .

Applications

Scientific Uses

In preclinical studies, lorlatinib has also been investigated for its pharmacokinetics and metabolic pathways, contributing to a better understanding of how it can be effectively utilized in clinical settings . This research underpins its role not only as a treatment option but also as a subject of interest in drug development studies focused on overcoming resistance mechanisms in cancer therapy.

Molecular Design & Structure-Activity Relationships of Lorlatinib

Macrocyclic Scaffold Optimization for ALK/ROS1 Inhibition

Lorlatinib's macrocyclic structure represents a deliberate optimization strategy to overcome key limitations of earlier acyclic ALK/ROS1 inhibitors. The macrocyclic ring conformationally constrains the molecule, reducing the entropic penalty upon binding to the kinase domain. This design enhances binding energy and enables potent inhibition of resistance mutations, including the "gatekeeper" mutation L1196M and solvent-front mutation G1202R, which commonly arise after treatment with first- and second-generation inhibitors [4] [7]. Biochemical assays demonstrate lorlatinib exhibits 40–825-fold greater potency against these mutations compared to crizotinib, attributable to optimized interactions with conserved hinge residues Glu1197 and Met1199 [7] [8].

The macrocycle also minimizes steric clashes with mutant kinases. For compound mutations (e.g., I1171N/F1174I), which confer high-level resistance to earlier TKIs, molecular dynamics simulations reveal that lorlatinib's rigid structure maintains stable hydrogen bonding networks despite allosteric perturbations caused by double mutations [2] [4]. In vitro studies of lorlatinib analogs show that ring size modifications directly impact mutation-specific efficacy: contraction improves G1202R inhibition but reduces I1171N/S/T activity, while expansion exhibits the opposite effect [4].

Table 1: Impact of Macrocyclic Modifications on Resistance Mutation Inhibition

Structural ModificationG1202R IC₅₀ ShiftI1171N/S/T IC₅₀ ShiftPrimary Binding Interactions
Ring contraction (original lorlatinib)3.2 nM (baseline)5.7 nM (baseline)H-bonds: Glu1197, Met1199; Hydrophobic: Leu1122, Val1130
Ring expansion28.7 nM (9-fold ↑)2.1 nM (2.7-fold ↓)Enhanced van der Waals with Ile1171
C-2 fluorination1.8 nM (1.8-fold ↓)4.9 nM (1.2-fold ↓)Halogen bond with Arg1209

Structural Basis for Blood-Brain Barrier Penetration

Lorlatinib achieves exceptional CNS penetration (brain-to-plasma ratio = 0.7) through strategic molecular engineering that optimizes physicochemical properties [3] [9]. Key features include:

  • Reduced P-glycoprotein (P-gp) efflux: Unlike crizotinib, lorlatinib’s lipophilic efficiency (LipE = 6.2) and molecular weight (406.3 g/mol) fall below P-gp substrate thresholds. PET imaging confirms negligible P-gp-mediated efflux [8] [9].
  • Tight junction modulation: Lorlatinib downregulates SPP1, VEGF, and Claudin genes, reducing endothelial tight junction integrity. In vivo studies show 34% decreased Claudin-5 expression in rat BBB after treatment, enhancing paracellular permeability [3].
  • Passive diffusion optimization: Calculated logP (cLogP = 2.9) and polar surface area (75 Ų) balance lipid solubility and aqueous solubility, facilitating transcellular transport [8].

Metabolomic analyses identify nine BBB permeability biomarkers (e.g., arachidonic acid, sphingosine-1-phosphate) correlating with lorlatinib brain concentrations. Neural network models using these biomarkers predict CNS distribution with >85% accuracy [9].

ATP-Competitive Binding Dynamics and Kinase Selectivity Profiling

Lorlatinib functions as an ATP-competitive inhibitor with sub-nanomolar affinity for ALK (IC₅₀ = 0.07 nM) and ROS1 (IC₅₀ = 0.25 nM) [6] [10]. Its aminopyridine core forms dual hydrogen bonds with hinge residues Glu1197 and Met1199, while the fluorinated phenyl group occupies a hydrophobic pocket adjacent to the ATP site [2]. Selectivity profiling across 206 kinases reveals inhibition of only 10 off-target kinases at >100-fold reduced potency compared to ALK, confirming high specificity [8].

Molecular dynamics simulations demonstrate that lorlatinib adapts to mutation-induced kinase domain perturbations. For example, in the I1171N/F1174I double mutant, lorlatinib maintains residence time (>500 ms) by forming compensatory π-π stacking with Phe1174 and water-mediated hydrogen bonds with Asn1171 [2] [10]. In contrast, acyclic inhibitors like crizotinib exhibit >90% reduced binding affinity due to disrupted hinge interactions. In silico docking of lorlatinib against 53 deleterious ALK mutations predicts strong binding affinities (ΔG = -9.4 to -10.8 kcal/mol), validating broad-spectrum efficacy [10].

Table 2: Kinase Inhibition Profile of Lorlatinib vs. Select Inhibitors

Kinase TargetLorlatinib IC₅₀ (nM)Crizotinib IC₅₀ (nM)Brigatinib IC₅₀ (nM)Primary Resistance Mutations Overcome
ALK (WT)0.07220.6None
ALK (G1202R)0.9>100042G1202R, L1196M
ALK (I1171N)1.2>100015I1171N/S/T, F1174L
ROS10.256.21.1G2032R, D2033N
Off-target kinases (e.g., PYK2)46 (PYK2)>500>500Co-targeting may enhance antitumor effects [1]

Comparative Analysis of Acyclic vs. Macrocyclic ALK Inhibitors

Macrocyclic inhibitors exhibit distinct pharmacological advantages over acyclic counterparts:

  • Mutation resilience: Lorlatinib maintains potency against 86% of compound ALK mutations (e.g., G1202R/L1196M, C1156Y/G1269A), whereas alectinib and brigatinib show 15–100-fold reduced activity. This arises from the macrocycle’s ability to engage conserved residues despite mutation-induced allostery [4] [6].
  • Binding kinetics: Lorlatinib’s on-rate (kₒₙ = 1.5 × 10⁷ M⁻¹s⁻¹) and off-rate (kₒff = 8.9 × 10⁻⁴ s⁻¹) exceed ceritinib (kₒff = 2.1 × 10⁻³ s⁻¹), prolonging target occupancy [6].
  • CNS efficacy: Intracranial response rates for lorlatinib reach 87% in ALK+ NSCLC with baseline CNS metastases, compared to 50–65% for acyclic TKIs. This directly correlates with 4-fold higher unbound brain concentrations [5] [8].

Structural comparisons reveal acyclic inhibitors (e.g., crizotinib, ceritinib) adopt extended conformations vulnerable to steric hindrance from resistance mutations like G1202R. In contrast, lorlatinib’s compact macrocycle accesses deeper hydrophobic regions without conformational penalty [4] [6].

Properties

CAS Number

1454846-35-5

Product Name

Lorlatinib

IUPAC Name

(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

Molecular Formula

C21H19FN6O2

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1

InChI Key

IIXWYSCJSQVBQM-LLVKDONJSA-N

SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Synonyms

(10R).7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H.8,4-(metheno)pyrazolo[4,3.h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile acetate

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.